N-(2-FLUOROPHENYL)-1H-13-BENZODIAZOLE-6-CARBOXAMIDE -

N-(2-FLUOROPHENYL)-1H-13-BENZODIAZOLE-6-CARBOXAMIDE

Catalog Number: EVT-5030752
CAS Number:
Molecular Formula: C14H10FN3O
Molecular Weight: 255.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Step 1: Condensation of 3,4-diaminobenzoic acid with 2-fluorobenzaldehyde in the presence of an appropriate catalyst and solvent could yield 2-(2-fluorophenyl)-1H-benzimidazole-5-carboxylic acid. []
  • Step 2: The carboxylic acid could be converted to the corresponding acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. []
Molecular Structure Analysis

Based on similar benzimidazole derivatives, it can be inferred that N-(2-fluorophenyl)-1H-benzimidazole-5-carboxamide likely exhibits a planar or near-planar structure. [, , , ] The benzimidazole and 2-fluorophenyl rings are expected to be nearly coplanar, facilitating π-π stacking interactions. [, , , ] The carboxamide group provides hydrogen bond accepting and donating sites, potentially influencing its intermolecular interactions and solid-state packing. [, , , ]

Mechanism of Action
  • Enzyme Inhibition: Benzimidazoles are known to interact with various enzymes, acting as inhibitors. [, , , , ]
  • Receptor Binding: The aromatic rings and hydrogen bonding capabilities of benzimidazoles facilitate interactions with biological receptors. [, ]
  • DNA Intercalation: Planar aromatic systems, such as benzimidazoles, can intercalate between DNA base pairs, interfering with DNA replication and transcription. []
Physical and Chemical Properties Analysis
  • Solubility: The presence of polar groups like the carboxamide and the fluorine atom suggests potential solubility in polar solvents like water, methanol, or dimethylformamide. [, , , ]
  • Melting Point: Benzimidazole derivatives generally possess moderate to high melting points due to intermolecular hydrogen bonding and π-π stacking. The presence of the fluorine atom and the flexible alkyl chain could influence the melting point. [, , , ]
  • Spectroscopic Properties: The compound is expected to show characteristic peaks in its infrared (IR) spectrum corresponding to the carboxamide and benzimidazole functional groups. [, , ] Nuclear magnetic resonance (NMR) spectroscopy could provide insights into its structure and conformation. [, , , , ]
Applications
  • Pharmaceutical Research: Considering the diverse pharmacological activities of benzimidazoles, this compound could be investigated for potential antibacterial, [, , , ] antifungal, [] antiviral, [] or anticancer properties. [, ]
  • Agrochemical Development: Benzimidazoles have found applications as fungicides and herbicides. [] Investigating this compound for similar activities could lead to novel agrochemical agents.
  • Material Science: The planar structure and potential for metal complexation suggest possible applications in the development of luminescent materials, [, ] sensors, or catalysts. []
  • Compound Description: This compound is an acid pump antagonist that exhibits activity in improving gastrointestinal motility. It has been investigated for its potential in inducing phase III of migrating inter-digestive contractions (IMC). []
  • Relevance: This compound shares the core structure of a benzimidazole ring substituted with a carboxamide group at the 5-position with N-(2-Fluorophenyl)-1H-benzimidazole-5-carboxamide. Both compounds differ in the substituents present on the benzimidazole core and the carboxamide nitrogen. []

(-)-1-(2-Methoxyethyl)-N,N,2-trimethyl-8-phenyl-1,6,7,8-tetragidrohromeno[7,8-d]imidazole-5-carboxamide

  • Compound Description: Similar to the previous compound, this molecule also acts as an acid pump antagonist and has been studied for its effects on gastrointestinal motility and IMC induction. []
  • Relevance: While structurally distinct from N-(2-Fluorophenyl)-1H-benzimidazole-5-carboxamide, this compound also exhibits acid pump antagonist activity and influences gastrointestinal motility, suggesting a potential overlap in their mechanism of action or target pathways. []

1-[5-(2-Fluorophenyl)-1-(pyridin-3-ilsul′fonil)-1H-pyrrol-3-yl]-N-metilmetanamin

  • Compound Description: This compound, like the previous two, is categorized as an acid pump antagonist and demonstrates the ability to improve gastrointestinal motility and potentially induce phase III of IMC. []
  • Relevance: Although structurally dissimilar to N-(2-Fluorophenyl)-1H-benzimidazole-5-carboxamide, this compound's shared activity profile as an acid pump antagonist suggests a possible convergence in their biological effects or targeted pathways related to gastrointestinal motility. []

8-[{2,6-Dimethylbenzyl}amino]-N-[2-hydroxyethyl]-2,3-dimetilimidazo[1,2-a]pyridine-6-carboxamide

  • Compound Description: This compound is another example of an acid pump antagonist with demonstrated effects on enhancing gastrointestinal motility and potential in inducing phase III of IMC. []
  • Relevance: While structurally distinct, this compound's classification as an acid pump antagonist, alongside N-(2-Fluorophenyl)-1H-benzimidazole-5-carboxamide, suggests a potential for shared biological mechanisms or a common target pathway that influences gastrointestinal motility. []

5,6-Dimethyl-2-(4-fluoro-phenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinoline-2-yl)pyrimidine

  • Compound Description: This compound belongs to the class of acid pump antagonists and exhibits activity in improving gastrointestinal motility, potentially by inducing phase III of IMC. []
  • Relevance: This compound, similar to N-(2-Fluorophenyl)-1H-benzimidazole-5-carboxamide, acts as an acid pump antagonist, indicating a potential for shared mechanisms of action or a common target pathway despite structural differences. Its impact on gastrointestinal motility further strengthens this connection. []

Ethyl 1-sec-Butyl-2-(4-fluorophenyl)-1H-benzimidazole-5-carboxylate

  • Compound Description: The structure of this compound was characterized by X-ray crystallography, revealing a dihedral angle of 44.40 (9)° between the benzene and benzimidazole rings. In the crystal structure, molecules are connected by C—H⋯O hydrogen bonds, forming chains. []
  • Relevance: This compound shares the core structure of a 2-(4-fluorophenyl)-1H-benzimidazole with N-(2-Fluorophenyl)-1H-benzimidazole-5-carboxamide. The main structural difference is the presence of a sec-butyl group and an ethyl ester at the 1 and 5 positions, respectively, instead of a 2-fluorophenyl group and a carboxamide group. []

N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA)

  • Compound Description: This compound, synthesized and characterized in this study, was initially misidentified as AZ-037. It contains a pyrazole core, suggesting a potential bioisosteric replacement of the indazole ring found in synthetic cannabinoids. []
  • Relevance: This compound, although featuring a pyrazole core, shares structural similarities with N-(2-Fluorophenyl)-1H-benzimidazole-5-carboxamide, particularly in the presence of a 4-fluorophenyl group linked to a heterocycle containing a carboxamide substituent. []

N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (5,3-AB-CHMFUPPYCA)

  • Compound Description: This compound is a regioisomer of 3,5-AB-CHMFUPPYCA, differing in the position of the carboxamide and 4-fluorophenyl substituents on the pyrazole ring. []
  • Relevance: Despite the isomeric relationship and pyrazole core, this compound shares structural elements with N-(2-Fluorophenyl)-1H-benzimidazole-5-carboxamide, particularly the presence of a 4-fluorophenyl group attached to a heterocycle containing a carboxamide substituent. []

N-(1-Amino-3-methyl-1-oxobutan-2-yl)-4-chloro-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

  • Compound Description: This compound, identified as a by-product during the synthesis of 3,5-AB-CHMFUPPYCA, contains an additional chlorine atom on the pyrazole ring. []
  • Relevance: This compound, though a by-product and containing a pyrazole core, exhibits structural similarities to N-(2-Fluorophenyl)-1H-benzimidazole-5-carboxamide, specifically the presence of a 4-fluorophenyl group attached to a heterocycle with a carboxamide group. []

N-(2-Aminoethyl)-5-chloro-1H-indol-2-carboxamide (Compound A)

  • Compound Description: This compound functions as a histamine H4 receptor (H4R) antagonist and has shown efficacy in reducing H4R-mediated calcium mobilization, cytokine production, and the activation of signaling pathways such as ERK1/2, Akt, and NF-κB in mast cells. []
  • Relevance: Although structurally distinct from N-(2-Fluorophenyl)-1H-benzimidazole-5-carboxamide, Compound A's activity as an H4R antagonist suggests a potential for modulating immune responses and inflammation. []

5-Chloro-2-(piperazin-1-ylmethyl)-1H-benzimidazole (Compound L)

  • Compound Description: Compound L acts as a histamine H4 receptor (H4R) antagonist and has demonstrated the ability to inhibit H4R-mediated signaling events in mast cells, including calcium mobilization, cytokine release, and the activation of ERK1/2, Akt, and NF-κB pathways. []
  • Relevance: This compound, while structurally distinct, shares the core structure of a benzimidazole ring with N-(2-Fluorophenyl)-1H-benzimidazole-5-carboxamide. Their shared activity as H4R antagonists suggests that both compounds might play a role in modulating immune responses and inflammation, although their precise mechanisms might differ. []

N-(Cyclohexyl)-2-substituted-1H-benzimidazole-5-carboxamidine Derivatives

  • Compound Description: This study focused on the synthesis and evaluation of a series of N-(cyclohexyl)-2-substituted-1H-benzimidazole-5-carboxamidine derivatives as potential antimicrobial agents. Some derivatives exhibited notable efficacy against MRSA and VREF. []
  • Relevance: These derivatives share the core structure of a 1H-benzimidazole-5-carboxamidine with N-(2-Fluorophenyl)-1H-benzimidazole-5-carboxamide. This study explored the impact of structural modifications on antimicrobial activity within this compound class. []

[4-(1H-Imidazol-1-yl)-2-fluorophenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

  • Compound Description: This compound has been identified as a potential inhibitor of Factor Xa, a key enzyme involved in the blood coagulation cascade. []
  • Relevance: Although structurally distinct, this compound shares the 2-fluorophenyl and carboxamide substituents with N-(2-Fluorophenyl)-1H-benzimidazole-5-carboxamide. This similarity highlights the potential of these functional groups in interacting with specific biological targets. []

2-[4-[2-[4-(Alkoxy)phenyl]ethynyl]-3-fluorophenyl]-1-methyl-1H-benzimidazole Derivatives (nPEF(3)PMx)

  • Compound Description: This series of compounds, containing a benzimidazole unit linked to a fluorinated phenyl ring via an ethynyl bridge, exhibit improved liquid crystalline properties, including a wide nematic mesophase range and high birefringence. []
  • Relevance: These derivatives, while structurally distinct due to the ethynyl bridge and alkoxyphenyl substituents, share the core 2-fluorophenyl-1H-benzimidazole motif with N-(2-Fluorophenyl)-1H-benzimidazole-5-carboxamide. This study demonstrates how modifications to the core structure can influence the physical properties and potential applications of these compounds. []

2-(Benzylthio)methyl-1H-benzimidazole Derivatives

  • Compound Description: This study explored the synthesis and antibacterial activity of N-alkyl 2-(benzylthio)methyl-1H-benzimidazole derivatives. These compounds were synthesized via condensation reactions and evaluated for their activity against Escherichia coli and Staphylococcus aureus. []
  • Relevance: While structurally different, these derivatives share the core 1H-benzimidazole structure with N-(2-Fluorophenyl)-1H-benzimidazole-5-carboxamide. This study highlights the versatility of the benzimidazole scaffold in developing compounds with potential biological activities. []

N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-carboxamidines

  • Compound Description: This research focused on the synthesis and evaluation of a series of N-(alkyl)-2-phenyl-1H-benzimidazole-5-carboxamidine derivatives for their antimicrobial properties against various bacterial and fungal strains. []
  • Relevance: This series of compounds, while lacking the 2-fluorophenyl group, shares the core structure of a 1H-benzimidazole-5-carboxamidine with N-(2-Fluorophenyl)-1H-benzimidazole-5-carboxamide. This study highlights the potential of this core structure for developing antimicrobial agents. []

2-[4-(3,4-Dimethoxyphenoxy)phenyl]-1,N-disubstituted-1H-benzimidazole-5-carboxamidines

  • Compound Description: These compounds were synthesized and investigated for their antistaphylococcal activity. The study aimed to develop potent agents against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with some compounds demonstrating promising MIC values. []
  • Relevance: These compounds, though structurally different, belong to the same class of 1H-benzimidazole-5-carboxamidine derivatives as N-(2-Fluorophenyl)-1H-benzimidazole-5-carboxamide. The study underscores the potential of this compound class in combating bacterial infections, particularly against drug-resistant strains. []

Properties

Product Name

N-(2-FLUOROPHENYL)-1H-13-BENZODIAZOLE-6-CARBOXAMIDE

IUPAC Name

N-(2-fluorophenyl)-3H-benzimidazole-5-carboxamide

Molecular Formula

C14H10FN3O

Molecular Weight

255.25 g/mol

InChI

InChI=1S/C14H10FN3O/c15-10-3-1-2-4-11(10)18-14(19)9-5-6-12-13(7-9)17-8-16-12/h1-8H,(H,16,17)(H,18,19)

InChI Key

JGSNEWZBTKEBGY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C2)N=CN3)F

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C2)N=CN3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.